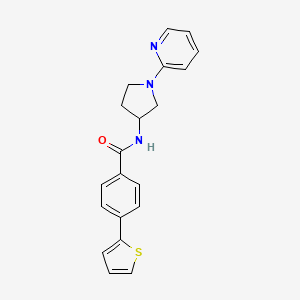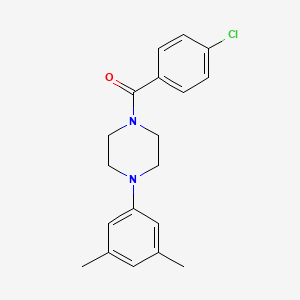
(4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone . Another method involves the aminomethylation reaction of 4- (3-chlorophenyl)-5- (4-methoxyphenyl)-2,4-dihydro-3 H -1,2,4-triazole-3-thione with 4- (4-bromophenyl)piperazine and formaldehyde .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction . The structure showed hydrogen bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme, with the piperazine bridging unit providing the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .科学的研究の応用
Pharmaceutical Applications
Piperazine derivatives, such as “(4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone”, have been extensively investigated due to their wide clinical applications . They are found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Neurological Disease Treatment
The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease . The ability of piperazine to positively modulate the pharmacokinetic properties of a drug substance makes it a valuable component in the development of these treatments .
Antibiotic Applications
Piperazine derivatives are known components of antibiotic drugs such as Ciprofloxacin and Ofloxacin . These antibiotics are used to treat a variety of bacterial infections.
Psychoactive Substances
Piperazine derivatives are also used as psychoactive substances used illegally for recreational purposes . However, this is an illicit use and is not recommended or endorsed.
Anticancer Applications
Inhibitors of the aldo-keto reductase enzyme AKR1C3, which can include piperazine derivatives, are of interest as potential drugs for leukemia and hormone-related cancers .
Antiviral Applications
Indole derivatives, which can include piperazine compounds, have been evaluated as HIV-1 inhibitors . This suggests a potential application of “(4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone” in antiviral research.
作用機序
Target of Action
The primary target of (4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone is the human 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme plays a crucial role in the biosynthesis of steroid hormones and is involved in hormone-related cancers and leukemia .
Mode of Action
(4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone interacts with its target, AKR1C3, by forming hydrogen bonds between the carbonyl oxygen of the drug and the amino acid residues Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .
Biochemical Pathways
The compound inhibits the AKR1C3 enzyme, which is involved in the conversion of androstenedione to testosterone and estrone to estradiol . By inhibiting this enzyme, the compound can potentially disrupt these hormonal pathways and their downstream effects, which may include the proliferation of hormone-dependent cancer cells .
Pharmacokinetics
The compound’s lipophilic electron-withdrawing substituents and hydrogen bond acceptor were found to be positive for activity , which could suggest favorable absorption and distribution characteristics.
Result of Action
The compound has been shown to be a potent and very isoform-selective inhibitor of AKR1C3, with an IC50 value of approximately 100nM . This suggests that it could effectively inhibit the activity of the AKR1C3 enzyme and potentially suppress the growth of hormone-dependent cancer cells.
特性
IUPAC Name |
(4-chlorophenyl)-[4-(3,5-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-11-15(2)13-18(12-14)21-7-9-22(10-8-21)19(23)16-3-5-17(20)6-4-16/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMPIFPIMYGARF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2521016.png)
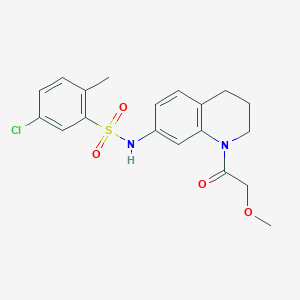
![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2521018.png)

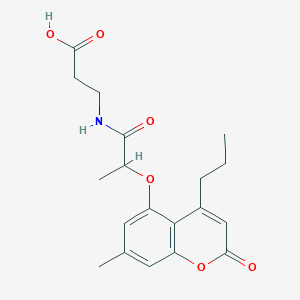

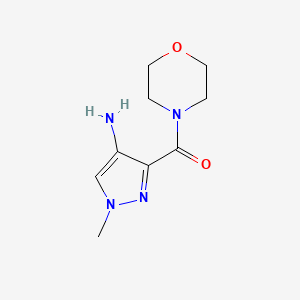
![3-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2521025.png)




![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B2521037.png)
